molecular formula C27H26N4O2 B10901041 N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-propylphenoxy)acetohydrazide

N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-propylphenoxy)acetohydrazide

Cat. No.: B10901041
M. Wt: 438.5 g/mol
InChI Key: GDMYEZFLYVAXKV-MTDXEUNCSA-N
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Description

N’~1~-[(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-PROPYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound that features a pyrazole core, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-PROPYLPHENOXY)ACETOHYDRAZIDE typically involves a multi-step processThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-PROPYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols .

Scientific Research Applications

N’~1~-[(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-PROPYLPHENOXY)ACETOHYDRAZIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N’~1~-[(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-PROPYLPHENOXY)ACETOHYDRAZIDE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The pathways involved often depend on the specific application, such as inhibiting bacterial growth or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1H-pyrazole-4-carbaldehyde: Shares the pyrazole core and phenyl groups but differs in functional groups.

    1,3-Diphenyl-1H-pyrazole-4-carbonitrile: Another pyrazole derivative with different substituents.

    (Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione: A more complex molecule with additional rings and functional groups

Uniqueness

N’~1~-[(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-PROPYLPHENOXY)ACETOHYDRAZIDE is unique due to its specific combination of functional groups and the pyrazole core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H26N4O2

Molecular Weight

438.5 g/mol

IUPAC Name

N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(4-propylphenoxy)acetamide

InChI

InChI=1S/C27H26N4O2/c1-2-9-21-14-16-25(17-15-21)33-20-26(32)29-28-18-23-19-31(24-12-7-4-8-13-24)30-27(23)22-10-5-3-6-11-22/h3-8,10-19H,2,9,20H2,1H3,(H,29,32)/b28-18+

InChI Key

GDMYEZFLYVAXKV-MTDXEUNCSA-N

Isomeric SMILES

CCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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